

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 1-Iodooctane

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Compound of Interest

Compound Name: 1-Iodooctane-D17

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-iodooctane and its deuterated analogue. Understanding these properties is crucial for applications in drug development, mechanistic studies, and as a tracer in various chemical and biological processes. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly but significantly alter the physical and chemical characteristics of a molecule, impacting its metabolic stability, reaction kinetics, and spectroscopic signature.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of both standard (protium-containing) 1-iodooctane and the predicted properties of its perdeuterated counterpart, **1-iodooctane-d17**. The data for the non-deuterated compound is compiled from various sources, while the values for the deuterated compound are estimated based on established principles of kinetic isotope effects.

Table 1: General Properties of 1-Iodooctane and Deuterated 1-Iodooctane

Property	1-Iodooctane	Deuterated 1-Iodooctane (1-Iodooctane-d17) (Estimated)
Molecular Formula	C ₈ H ₁₇ I	C ₈ D ₁₇ I
Molecular Weight	240.13 g/mol [1]	257.23 g/mol
CAS Number	629-27-6[2]	Not available

Table 2: Physical Properties of 1-Iodooctane and Deuterated 1-Iodooctane

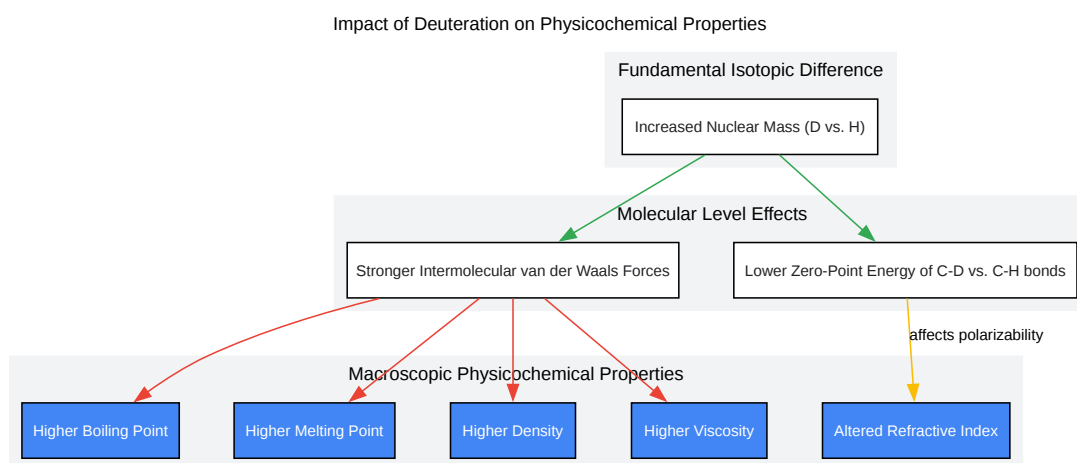
Property	1-Iodooctane	Deuterated 1-Iodooctane (1-Iodooctane-d17) (Estimated)
Melting Point	-46 °C to -45 °C	Slightly higher than -46 °C
Boiling Point	225-226 °C	Slightly higher than 225-226 °C
Density	1.33 g/mL at 25 °C	> 1.33 g/mL at 25 °C
Refractive Index (n _{20/D})	1.4878	Slightly higher than 1.4878
Viscosity	Not available	Expected to be slightly higher

Note on Estimated Values: The properties for deuterated 1-iodooctane are predicted based on the known effects of deuteration. The increased mass of deuterium leads to stronger intermolecular van der Waals forces, which generally results in a higher boiling point, melting point, density, and viscosity. The change in refractive index is also anticipated due to alterations in molecular polarizability.

The Impact of Deuteration: A Logical Overview

The substitution of protium with deuterium introduces subtle yet significant changes in the physicochemical properties of 1-iodooctane. This is primarily due to the greater mass of the deuterium atom compared to the protium atom. The diagram below illustrates the logical flow of

how this fundamental difference in mass translates to observable changes in macroscopic properties.



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Caption: Logical flow from the fundamental mass difference of deuterium to its effects on the macroscopic physicochemical properties of 1-iodooctane.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of both deuterated and non-deuterated 1-iodooctane.

Synthesis of Deuterated 1-Iodooctane (Illustrative Example: 1-Iodooctane-d17)

A plausible synthetic route to perdeuterated 1-iodooctane involves the reduction of a deuterated carboxylic acid followed by iodination.

1. Synthesis of Octanoic-d15 Acid:

- **Reaction:** Heptanoic acid is subjected to multiple cycles of H/D exchange at the α -position using D_2O and a base catalyst (e.g., NaOD). This is followed by a reduction of the carboxylic acid to the alcohol and subsequent oxidation back to the carboxylic acid to exchange the hydrogens on the other carbon atoms. This cycle is repeated to achieve high levels of deuteration.
- **Protocol:**
 - Heptanoic acid is refluxed with a solution of sodium deuterioxide (NaOD) in D_2O for 24 hours.
 - The deuterated heptanoic acid is isolated and then reduced using lithium aluminum deuteride ($LiAlD_4$) in anhydrous THF to yield heptanol-d15.
 - The heptanol-d15 is then oxidized back to heptanoic-d15 acid using a standard oxidizing agent like Jones reagent prepared with D_2SO_4 .
 - The cycle is repeated to increase the deuterium incorporation.
 - Finally, the deuterated heptanoic acid is carboxylated using deuterated methyl magnesium iodide (CD_3MgI) followed by hydrolysis with D_2O to yield octanoic-d15 acid.

2. Reduction of Octanoic-d15 Acid to Octanol-d17:

- **Reaction:** The deuterated carboxylic acid is reduced to the corresponding alcohol.
- **Protocol:**
 - Octanoic-d15 acid is dissolved in anhydrous tetrahydrofuran (THF).

- The solution is slowly added to a stirred suspension of lithium aluminum deuteride (LiAlD_4) in anhydrous THF at 0 °C.
- The reaction mixture is then refluxed for 4 hours.
- After cooling, the reaction is quenched by the sequential addition of D_2O , 15% NaOD in D_2O , and then more D_2O .
- The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield octanol-d17.

3. Conversion of Octanol-d17 to **1-Iodooctane-d17**:

- Reaction: The deuterated alcohol is converted to the corresponding iodide via an Appel reaction.
- Protocol:
 - To a solution of triphenylphosphine in anhydrous dichloromethane (DCM) is added iodine (I_2) portion-wise at 0 °C.
 - A solution of octanol-d17 in anhydrous DCM is then added dropwise.
 - The reaction is stirred at room temperature for 3 hours.
 - The reaction mixture is then washed with saturated aqueous sodium thiosulfate solution, water, and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to afford **1-iodooctane-d17**.

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties.

1. Melting and Boiling Point Determination:

- **Melting Point:** A calibrated differential scanning calorimeter (DSC) is used. A small sample is hermetically sealed in an aluminum pan and cooled to a temperature below the expected melting point. The sample is then heated at a constant rate (e.g., 2 °C/min), and the onset of the melting endotherm is recorded as the melting point.
- **Boiling Point:** The boiling point is determined using a micro-boiling point apparatus. The sample is placed in a capillary tube with a sealed end inverted within it. The setup is heated in a controlled temperature bath, and the temperature at which a steady stream of bubbles emerges from the inner capillary is recorded as the boiling point.

2. Density Measurement:

- A calibrated oscillating U-tube density meter is used. The instrument is calibrated with dry air and deionized water. The sample is injected into the U-tube, and the instrument measures the oscillation frequency, which is then converted to a density value at a precisely controlled temperature (e.g., 25.00 ± 0.01 °C).

3. Refractive Index Measurement:

- A calibrated Abbe refractometer with a constant temperature water bath is used. A few drops of the sample are placed on the prism, and the refractive index (nD) is measured at the sodium D-line (589 nm) at a controlled temperature (e.g., 20.0 ± 0.1 °C).

4. Viscosity Measurement:

- A calibrated Ubbelohde viscometer is used in a constant temperature bath. The flow time of the liquid between two marked points is measured. The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

This guide provides a foundational understanding of the physicochemical properties of deuterated 1-iodooctane. For specific applications, it is recommended that these properties be determined experimentally for the synthesized deuterated compound.

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